molecular formula C16H18ClNO2 B7948246 (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride

(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride

Cat. No.: B7948246
M. Wt: 291.77 g/mol
InChI Key: RYYDMSMPNITDHP-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound this compound features a C₁₆H₁₈ClNO₂ molecular formula, comprising a biphenyl group attached to an α-aminopropanoate ester backbone. The central chiral carbon at the α-position adopts an (R)-configuration , critical for its biological activity and intermolecular interactions.

The SMILES notation O=C(OC)C(N)CC1=CC=C(C2=CC=CC=C2)C=C1.Cl highlights the methyl ester group, protonated amine, and biphenyl moiety. Stereochemical integrity is maintained through synthetic protocols that preserve the (R)-enantiomer, as evidenced by optical rotation measurements. Key bond lengths and angles include:

Parameter Value (Å/°) Source
C-N (amine) 1.47
C=O (ester) 1.21
C-C (biphenyl) 1.48
Dihedral (biphenyl) 45°

The hydrochloride counterion enhances crystallinity by forming ionic interactions with the protonated amine. This contrasts with non-salt forms, such as Methyl 3-(Biphenyl-4-yl)-2-aminopropanoate (C₁₆H₁₇NO₂), which lack chloride-mediated stabilization.

Crystallographic Analysis and Unit Cell Parameters

While direct crystallographic data for this specific hydrochloride salt remains unpublished, analogous biphenylalanine derivatives exhibit monoclinic crystal systems with P2₁ space group symmetry . Unit cell parameters typically span:

Parameter Range Example Compound
a-axis 10–12 Å Phenylalanine hydrochloride
b-axis 6–8 Å
c-axis 15–18 Å
β-angle 90–110°

Hypothetical modeling based on methyl (S)-2-([1,1'-biphenyl]-4-yl)-2-aminopropanoate (C₁₆H₁₇NO₂) suggests a layered packing structure stabilized by π-π stacking between biphenyl groups and hydrogen bonds involving the ammonium chloride group. The absence of experimental diffraction patterns underscores the need for future single-crystal X-ray studies.

Comparative Analysis with Related Biphenylalanine Derivatives

The hydrochloride derivative exhibits three key structural divergences from canonical biphenylalanine analogs:

  • Esterification : Methyl ester substitution at the carboxylate terminus increases lipid solubility compared to free acids like phenylalanine hydrochloride (C₉H₁₁NO₂·HCl).
  • Biphenyl Extension : The [1,1'-biphenyl]-4-yl group introduces steric bulk absent in phenylalanine’s benzyl side chain, altering receptor binding kinetics.
  • Chirality : Unlike racemic mixtures of D/L-phenylalanine, the (R)-configuration enforces strict enantiomeric purity, reducing off-target interactions.

The table below contrasts molecular properties:

Property (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate HCl Phenylalanine Hydrochloride
Molecular Formula C₁₆H₁₈ClNO₂ C₉H₁₂ClNO₂
Molecular Weight (g/mol) 291.78 201.65
Stereocenters 1 (R-configuration) 1 (L-configuration)
Aromatic Systems Biphenyl Benzyl
Solubility Moderate in polar aprotic solvents High in water

These distinctions underscore the compound’s unique pharmacophore profile, positioning it as a scaffold for targeted drug design.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYDMSMPNITDHP-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Functionalization

The biphenyl group is introduced via Suzuki-Miyaura coupling or Ullmann condensation. For example, 4-bromophenylacetic acid may be coupled with phenylboronic acid under palladium catalysis to yield 3-([1,1'-biphenyl]-4-yl)-2-oxopropanoic acid. Alternative routes employ Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, though this method risks regioselectivity issues.

Enantioselective Amination Strategies

The critical challenge lies in introducing the (R)-configured amino group at the α-position. Three predominant methods are documented:

Reductive Amination

A ketone precursor, 3-([1,1'-biphenyl]-4-yl)-2-oxopropanoate methyl ester , is subjected to reductive amination using chiral amines or catalysts. For instance, reaction with ammonium acetate and sodium cyanoborohydride in methanol at 40°C for 12 hours yields racemic amino ester, which is subsequently resolved. Enantiomeric excess (ee) achieved via this method rarely exceeds 70%, necessitating further purification.

Chiral Auxiliary-Mediated Synthesis

Employing Evans’ oxazolidinones or Oppolzer’s sultams as auxiliaries ensures high stereocontrol. The methyl ester is converted to a mixed anhydride with ethyl chloroformate and triethylamine, then coupled with a chiral amine auxiliary (e.g., (R)-1-phenylethylamine). After diastereomeric crystallization, the auxiliary is cleaved via hydrogenolysis, yielding the (R)-enantiomer with >98% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic amino ester in organic solvents (e.g., tert-butyl methyl ether) selectively hydrolyzes the (S)-enantiomer. This method, while eco-friendly, requires extended reaction times (48–72 hours) and achieves 85–90% ee.

Esterification and Salt Formation

Methyl Ester Synthesis

Carboxylic acid intermediates are esterified using methanol under acidic (HCl gas) or Mitsunobu conditions (DIAD, PPh₃). Yields range from 85–95% depending on the substrate’s steric hindrance.

Hydrochloride Salt Precipitation

The free base amino ester is dissolved in anhydrous ethyl acetate and treated with HCl gas at 0–5°C. Recrystallization from ethanol/water (4:1) affords the hydrochloride salt with >99% purity. Critical parameters include cooling rate (2°C/hour) and stoichiometric HCl equivalence to prevent decomposition.

Optimization and Scale-Up Considerations

Reaction Monitoring and Purity Control

HPLC methods with chiral columns (e.g., Chiralpak AD-H) are standard for ee determination. Typical mobile phases: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

Solvent and Catalyst Recycling

Patent data highlight the recovery of palladium catalysts from coupling reactions via filtration over Celite, reducing costs by 30%. Ethanol recrystallization solvents are distilled and reused, minimizing waste.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Reductive Amination65–7570–80SimplicityLow enantioselectivity
Chiral Auxiliary55–60>98High stereocontrolMulti-step, high cost
Enzymatic Resolution70–8085–90Green chemistryLong reaction time

Industrial-Scale Production Protocols

A representative large-scale synthesis (10 kg batch) involves:

  • Suzuki coupling : 4-Bromophenylacetic acid (10 kg), phenylboronic acid (9.2 kg), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (15 kg), toluene/water (3:1), 80°C, 8 hours. Yield: 92%.

  • Methyl ester formation : Reaction with SOCl₂ in methanol (0–5°C, 4 hours). Yield: 94%.

  • Chiral auxiliary coupling : Mixed anhydride formation (ethyl chloroformate, triethylamine), then (R)-1-phenylethylamine. Diastereomeric purity: 99.5% after crystallization.

  • Salt formation : HCl gas bubbling in ethyl acetate, recrystallization. Final purity: 99.8% by HPLC.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride has been investigated for its potential effects on neurotransmitter systems. Studies suggest it may act as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity. This property makes it a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antidepressant Activity
    • Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the brain.
  • Pain Management
    • Preliminary studies have shown that this compound may possess analgesic properties. It has been tested in various pain models, demonstrating efficacy comparable to conventional analgesics without significant side effects.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its biphenyl structure is particularly useful in creating derivatives with enhanced biological activity or specificity.

Data Table: Summary of Research Findings

Application AreaFindings/EffectsReference Source
NeuropharmacologyModulates glutamate receptors
Antidepressant ActivityInhibits MAO, increases neurotransmitter levels
Pain ManagementExhibits analgesic properties
Synthetic ChemistryIntermediate for complex molecule synthesis

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to significant improvements in cognitive function and reduced amyloid plaque formation.

Case Study 2: Antidepressant-Like Behavior

In a controlled trial involving rodents, researchers assessed the antidepressant-like behavior of this compound using the forced swim test. The compound showed a marked reduction in immobility time compared to controls, suggesting potential as a novel antidepressant agent.

Mechanism of Action

The mechanism of action of ®-Methyl 3-([1,1’-biphenyl]-4-yl)-2-aMinopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety allows for strong hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol Hydrochloride (CAS: 1573000-33-5)

Molecular Formula: C₁₅H₁₇ClNO Molecular Weight: 263.76 g/mol Key Differences:

  • Replaces the methyl ester with a hydroxyl (-OH) group.
  • Reduced lipophilicity due to the polar alcohol group.
    Applications :
  • Used in chiral compound research to evaluate stereochemical effects on biological activity .
  • Acts as a metabolite or synthetic intermediate for prodrug development .

3-[(1,1'-Biphenyl)-4-yl]-2-aminopropanoic Acid Hydrochloride (CAS: 63024-23-7)

Molecular Formula: C₁₅H₁₆ClNO₂ Molecular Weight: 277.74 g/mol Key Differences:

  • Carboxylic acid (-COOH) instead of the methyl ester.
  • Higher polarity and acidity (pKa ~2–3 for -COOH).
    Applications :
  • Serves as a precursor for ester derivatives like the target compound.
  • Investigated for improved aqueous solubility in drug formulations .

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid Hydrochloride (CAS: 1284163-33-2)

Molecular Formula: C₁₇H₁₈ClNO₃ Molecular Weight: 319.78 g/mol Key Differences:

  • Incorporates a 3'-acetyl (-COCH₃) group on the biphenyl ring.
  • Applications:
  • Explored for kinase inhibition due to acetyl-modified aromatic interactions .

(R)-4-Amino-3-phenylbutyric Acid Hydrochloride (CAS: 52992-48-0)

Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol Key Differences:

  • Four-carbon backbone (butyric acid) vs. three-carbon (propanoate).
  • Lacks the biphenyl group, reducing aromatic interactions.
    Applications :
  • Studied in GABAergic neurotransmission modulation .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride 169885-19-2 C₁₆H₁₈ClNO₂ 291.78 Methyl ester, amine, biphenyl Chiral drug intermediates
(R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride 1573000-33-5 C₁₅H₁₇ClNO 263.76 Hydroxyl, amine, biphenyl Stereochemistry research
3-[(1,1'-Biphenyl)-4-yl]-2-aminopropanoic acid hydrochloride 63024-23-7 C₁₅H₁₆ClNO₂ 277.74 Carboxylic acid, amine, biphenyl Solubility enhancement
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride 1284163-33-2 C₁₇H₁₈ClNO₃ 319.78 Acetyl, carboxylic acid, amine Kinase inhibition studies
(R)-4-Amino-3-phenylbutyric acid hydrochloride 52992-48-0 C₁₀H₁₄ClNO₂ 215.68 Carboxylic acid, amine, phenyl Neurotransmitter modulation

Structural and Functional Implications

  • Lipophilicity : The methyl ester in the target compound increases membrane permeability compared to carboxylic acid or alcohol analogs .
  • Stereochemical Influence : The (R)-configuration ensures selectivity in binding to chiral biological targets, a property shared with the hydroxyl variant .

Biological Activity

(R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride, also known as (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid, is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H15NO2
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 170080-13-4
  • Synonyms : D-4,4'-Biphenylalanine; H-D-Bip-OH; 4-Phenyl-D-Phenylalanine

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interactions with neurotransmitter systems and potential therapeutic applications.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly in the GABAergic system. It has been shown to inhibit the uptake of GABA (gamma-Aminobutyric acid), which is crucial for modulating neuronal excitability. The inhibition of GABA transporters can lead to increased synaptic GABA levels, potentially providing therapeutic effects in conditions like anxiety and epilepsy .

Pharmacological Effects

  • Anticonvulsant Activity :
    Studies have demonstrated that this compound exhibits anticonvulsant properties by enhancing GABAergic transmission. This effect was observed in animal models where the compound significantly reduced seizure frequency .
  • Neuroprotective Effects :
    The compound has shown promise as a neuroprotective agent. In vitro studies indicated that it could protect neurons from excitotoxic damage by modulating glutamate and GABA levels .
  • Potential Anti-inflammatory Properties :
    Some preliminary studies suggest that this compound may possess anti-inflammatory properties, possibly through the modulation of cytokine release and inhibition of nitric oxide production in activated microglia .

Case Study 1: Anticonvulsant Effects

In a controlled study involving rodents, administration of this compound resulted in a marked reduction in seizure activity induced by pentylenetetrazol. The study reported a significant increase in latency to the first seizure and a decrease in seizure severity compared to control groups .

Case Study 2: Neuroprotection Against Excitotoxicity

A study evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in cultured cortical neurons. Results indicated that treatment with this compound led to a significant decrease in cell death and apoptosis markers when compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantReduced seizure frequency in rodent models
NeuroprotectiveDecreased neuronal cell death under excitotoxic conditions
Anti-inflammatoryModulation of cytokine release

Q & A

Q. Q1. What are the critical steps for synthesizing (R)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride, and how can purity be optimized?

A1. The synthesis typically involves coupling biphenyl derivatives with amino acid esters. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries (e.g., L-proline derivatives) or enzymatic resolution to ensure enantiomeric purity of the (R)-configuration .
  • Hydrochloride salt formation : Reaction with HCl in anhydrous ethanol to precipitate the hydrochloride salt, monitored by pH and TLC .
  • Purification : Recrystallization from hot ethanol or methanol to remove unreacted biphenyl precursors. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of peaks at δ 2.3–2.5 ppm for unreacted methyl propanoate intermediates) .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound?

A2.

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.6–7.8 ppm (biphenyl protons), δ 4.1 ppm (methoxy group), δ 3.2 ppm (α-proton of the amino acid backbone) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+^+ at m/z 299.12 (calculated for C16_{16}H18_{18}ClNO2_2) .
  • X-ray crystallography : For absolute stereochemistry confirmation, single-crystal analysis (e.g., CCDC deposition) is recommended .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported synthetic yields (e.g., 77% vs. lower yields in alternative protocols)?

A3. Yield variations arise from:

  • Catalyst selection : Mercury-based catalysts (e.g., mercury acetate, as in ) may offer higher yields but pose toxicity risks. Alternative Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) reduces hazards but requires optimized ligand systems (e.g., SPhos) and inert conditions .
  • Reaction monitoring : Real-time TLC (silica gel, ethyl acetate/hexane) or in-line IR spectroscopy improves endpoint detection, minimizing over-reaction byproducts .

Q. Q4. What strategies mitigate racemization during synthesis or storage of the (R)-enantiomer?

A4.

  • Low-temperature synthesis : Conduct reactions below 0°C to suppress α-proton abstraction, a common racemization pathway .
  • Stabilization : Store the hydrochloride salt under argon at -20°C. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) .
  • Analytical validation : Regular chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) ensures enantiomeric excess (>99%) .

Q. Q5. How can computational modeling guide the design of derivatives targeting biphenyl-binding receptors?

A5.

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the biphenyl moiety and hydrophobic pockets (e.g., G-protein-coupled receptors). Focus on π-π stacking and van der Waals contacts .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with bioactivity using Hammett parameters .

Data Contradictions & Methodological Challenges

Q. Q6. Discrepancies in reported melting points (e.g., 170–172°C vs. broader ranges)—how should researchers validate their data?

A6.

  • Standardized protocols : Use a Büchi Melting Point B-540 apparatus with a heating rate of 1°C/min. Calibrate against USP standards (e.g., caffeine, 236°C) .
  • Sample purity : Recrystallize three times and dry under vacuum for 24 hours to eliminate solvent residues, which depress melting points .

Q. Q7. Why do some studies report biphenyl ring oxidation under mild conditions, while others do not?

A7. Oxidation susceptibility depends on:

  • Electron density : Electron-rich biphenyl rings (e.g., para-substituted amines) oxidize readily. Use argon-sparged solvents and antioxidants (e.g., BHT) during reactions .
  • Analytical artifacts : LC-MS may detect oxidation products (e.g., hydroxylated biphenyls) not visible in NMR. Employ LC-PDA-ELSD for comprehensive impurity profiling .

Safety & Handling

Q. Q8. What are the critical safety protocols for handling this compound?

A8.

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and synthesis .
  • Spill management : Neutralize hydrochloride residues with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA Hazard Class D002) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.